molecular formula C15H20Cl2N2O2S B12264130 N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12264130
M. Wt: 363.3 g/mol
InChI Key: AJKRIZJGLLPMAZ-UHFFFAOYSA-N
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Description

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound with a complex structure that includes a piperidine ring, a dichlorophenyl group, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclopropanesulfonamide Moiety: This step involves the reaction of the piperidine derivative with a cyclopropanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
  • N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Uniqueness

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20Cl2N2O2S

Molecular Weight

363.3 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H20Cl2N2O2S/c16-14-4-1-11(9-15(14)17)10-19-7-5-12(6-8-19)18-22(20,21)13-2-3-13/h1,4,9,12-13,18H,2-3,5-8,10H2

InChI Key

AJKRIZJGLLPMAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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